1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.: 1568206-90-5
VCID: VC6273038
InChI: InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1
SMILES: CC(C)(CN1CCC(C1)N)O
Molecular Formula: C8H18N2O
Molecular Weight: 158.245

1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol

CAS No.: 1568206-90-5

Cat. No.: VC6273038

Molecular Formula: C8H18N2O

Molecular Weight: 158.245

* For research use only. Not for human or veterinary use.

1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol - 1568206-90-5

Specification

CAS No. 1568206-90-5
Molecular Formula C8H18N2O
Molecular Weight 158.245
IUPAC Name 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol
Standard InChI InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1
Standard InChI Key VDMURYIBJNVHLD-ZETCQYMHSA-N
SMILES CC(C)(CN1CCC(C1)N)O

Introduction

Chemical Identity and Structural Features

1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol (CAS No. 1568206-90-5) is an organic compound belonging to the aminopyrrolidine class. Its molecular formula is C8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}, with a molecular weight of 158.245 g/mol. The structure comprises a pyrrolidine ring substituted with an amino group at the 3-position and a 2-methylpropan-2-ol moiety attached via a nitrogen atom (Figure 1). The (3S) configuration confers chirality, a critical feature for interactions with biological targets.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1568206-90-5
Molecular FormulaC8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}
Molecular Weight158.24–158.25 g/mol
Chiral Center(3S)-position of pyrrolidine
MethodReagents/ConditionsYield
Alkylation3-Aminopyrrolidine, alkyl halide, base, polar aprotic solvent60–75%
Reductive AminationKetone precursor, ammonia, reducing agent (e.g., NaBH₃CN)~50%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H}-NMR spectrum (BMRB accession code: pending) displays characteristic signals:

  • δ 1.20 ppm (singlet, 6H, -C(CH₃)₂OH).

  • δ 2.70–3.10 ppm (multiplet, 4H, pyrrolidine ring protons).

  • δ 3.50 ppm (broad singlet, 1H, -OH).

Fourier-Transform Infrared (FT-IR) spectroscopy reveals peaks at 3350 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch).

Applications in Drug Discovery

The compound’s dual functionality (amine and alcohol) enables its use as a building block for:

  • Small-Molecule Therapeutics: Incorporation into kinase inhibitors or GPCR-targeted drugs.

  • Prodrug Synthesis: Functionalization via esterification or amidation to enhance bioavailability.

  • Chiral Auxiliaries: Asymmetric synthesis of enantiomerically pure pharmaceuticals.

Future Research Directions

  • In Vivo Toxicology Studies: To establish safe dosing thresholds.

  • Structure-Activity Relationships (SAR): Optimizing substituents for enhanced receptor affinity.

  • Formulation Development: Exploring salt forms (e.g., hydrochloride) for improved stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator